Methyl 4-(3-piperidinyloxy)benzoate hydrochloride Methyl 4-(3-piperidinyloxy)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220019-94-2
VCID: VC3182740
InChI: InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H
SMILES: COC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride

CAS No.: 1220019-94-2

Cat. No.: VC3182740

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride - 1220019-94-2

Specification

CAS No. 1220019-94-2
Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
IUPAC Name methyl 4-piperidin-3-yloxybenzoate;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H
Standard InChI Key BQAPMQILQMVJTE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride has a molecular formula of C₁₃H₁₈ClNO₃. Its structure features a methyl benzoate group at the para (4) position directly connected through an oxygen atom to the 3-position of the piperidine ring. The nitrogen of the piperidine is protonated and paired with a chloride counterion, forming the hydrochloride salt .

The structural arrangement can be visualized as follows:

  • A para-substituted benzoate with a methyl ester group

  • An oxygen atom connecting the benzoate directly to the piperidine ring

  • A piperidine ring with the oxygen at position 3

  • A protonated nitrogen with a chloride counterion

Physical Properties

Based on data from analogous compounds, Methyl 4-(3-piperidinyloxy)benzoate hydrochloride is expected to appear as a white to off-white crystalline solid under standard conditions. Its calculated molecular weight is approximately 271.75 g/mol, derived from its molecular formula C₁₃H₁₈ClNO₃ .

As a hydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form—a property particularly valuable for pharmaceutical applications. This increased solubility results from the ionic character introduced by the protonated nitrogen and chloride counterion .

Chemical Properties

The chemical behavior of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride is largely determined by its functional groups:

  • The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid

  • The ether linkage provides stability while remaining susceptible to cleavage under specific conditions

  • The protonated nitrogen of the piperidine influences solubility and participates in acid-base equilibria

The compound is expected to demonstrate stability under normal storage conditions but may be sensitive to strongly basic environments that could deprotonate the piperidine nitrogen or catalyze hydrolysis of the ester group .

Synthesis and Preparation

Synthetic Routes

The synthesis of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride likely follows established methodologies for similar compounds. Based on synthetic approaches used for structural analogs, a typical route would involve:

  • Starting with methyl 4-hydroxybenzoate

  • Reaction with an appropriately functionalized 3-piperidine derivative to form the ether linkage

  • Salt formation by treatment with hydrogen chloride

For closely related compounds like Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride, synthesis involves similar procedures but accounts for the additional methylene group in the structure .

Reaction Conditions

The synthesis typically employs the following reaction conditions:

  • Ether formation: Basic conditions using potassium carbonate or sodium hydroxide in polar aprotic solvents (DMF, acetonitrile) at temperatures between 60-80°C for 4-6 hours

  • Salt formation: Addition of hydrogen chloride (either gaseous or in solution) to a solution of the free base in an appropriate solvent such as diethyl ether or ethyl acetate

The reaction parameters require careful monitoring to ensure high yield and purity of the final product .

Purification Methods

Purification of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride typically involves:

  • Recrystallization from appropriate solvent systems (ethanol/diethyl ether)

  • Column chromatography for the free base form, followed by salt formation

  • Washing with suitable solvents to remove impurities

The final product is characterized using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and assess purity.

Chemical Reactivity

Oxidation Reactions

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride can undergo various oxidation reactions:

  • The piperidine ring may be oxidized by reagents such as potassium permanganate or hydrogen peroxide to form N-oxide derivatives

  • Under more severe conditions, oxidation might lead to ring opening of the piperidine

  • The aromatic ring generally demonstrates greater stability to oxidation but may react under harsh conditions

Reduction Reactions

Reduction reactions of this compound primarily target the ester functionality:

  • Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the methyl ester to the corresponding alcohol

  • The piperidine ring and ether linkage remain relatively stable under typical reduction conditions

  • Complete reduction of the aromatic ring would require more forceful conditions such as high-pressure catalytic hydrogenation

Substitution Reactions

The compound can participate in various substitution reactions:

  • Hydrolysis of the methyl ester to form the corresponding carboxylic acid

  • Transesterification to form different ester derivatives

  • Nucleophilic substitution at the ester carbonyl to form amides

  • The piperidine nitrogen, when deprotonated, can participate in alkylation reactions

Analytical Methods

Spectroscopic Identification

Identification and characterization of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride can be accomplished using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for aromatic protons (7-8 ppm), methyl ester protons (approximately 3.9 ppm), and piperidine ring protons (1.5-3.5 ppm)

    • ¹³C-NMR would display signals for the carbonyl carbon (165-170 ppm), aromatic carbons (120-160 ppm), and aliphatic carbons from the piperidine ring and methyl group

  • Infrared (IR) Spectroscopy:

    • Characteristic bands would include C=O stretching of the ester (1710-1730 cm⁻¹), aromatic C=C stretching (1600-1400 cm⁻¹), and C-O stretching (1300-1000 cm⁻¹)

  • Mass Spectrometry:

    • The molecular ion peak would correspond to the free base form, with fragmentation patterns including cleavage at the ether linkage and loss of the methyl group from the ester

Chromatographic Analysis

Chromatographic methods for analysis include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns

    • Mobile phases consisting of water/acetonitrile or water/methanol mixtures, often with acidic modifiers

    • UV detection typically at wavelengths of 254-280 nm due to the aromatic system

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates with solvent systems such as dichloromethane/methanol mixtures

    • Visualization using UV light or staining reagents like ninhydrin or Dragendorff's reagent

Biological Activity and Applications

Pharmacological Properties

Based on the structural features of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride and data from related compounds, several potential pharmacological properties can be inferred:

  • Enzyme Inhibition: The compound may function as an inhibitor of calcium/calmodulin-dependent kinases, similar to structural analogs that have demonstrated such activity

  • Antimicrobial Activity: The compound may possess antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations potentially in the range of 50 μg/mL for certain strains

  • Antiproliferative Effects: Potential activity against cancer cell lines, particularly those derived from breast (MCF-7) and lung (H-460) cancers, as observed with structurally similar compounds

The table below summarizes potential biological activities based on structural analogs:

Biological ActivityTarget/SystemPotential Potency
Enzyme InhibitionCa²⁺/calmodulin-dependent kinasesModerate
AntimicrobialGram-positive bacteriaMIC ~50 μg/mL
AntimicrobialGram-negative bacteriaVariable efficacy
AntiproliferativeBreast cancer cellsModerate activity
AntiproliferativeLung cancer cellsModerate activity

Research Applications

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride has potential applications in:

  • Medicinal Chemistry: As an intermediate for the synthesis of more complex bioactive molecules

  • Structure-Activity Relationship Studies: To understand the influence of substitution patterns on biological activity

  • Pharmacological Research: As a tool for investigating cellular signaling pathways, particularly those involving calcium-dependent processes

Comparison with Structural Analogs

Structure-Activity Relationships

The biological and chemical properties of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride are influenced by specific structural features that distinguish it from related compounds:

  • Position of Substitution: The para-substitution on the benzoate differs from meta-substituted analogs, affecting electronic distribution and potential binding interactions

  • Direct Connection vs. Methylene Spacer: Unlike compounds with a methylene group between the aromatic ring and oxygen, the direct connection in this compound reduces conformational flexibility

  • Position of Oxygen on Piperidine: The oxygen at position 3 of the piperidine creates a distinct three-dimensional arrangement compared to 4-substituted analogs

Comparative Properties

The table below compares key properties of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Methyl 4-(3-piperidinyloxy)benzoate hydrochlorideC₁₃H₁₈ClNO₃271.75Reference compound
Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochlorideC₁₄H₂₀ClNO₃285.76Additional methylene group between benzene and oxygen
Methyl 3-(3-piperidinyloxy)benzoateC₁₃H₁₇NO₃235.28Substituent at 3-position of benzene; not a hydrochloride salt
Methyl 3-(4-piperidinyloxy)benzoate hydrochlorideC₁₃H₁₈ClNO₃271.75Substituent at 3-position of benzene; piperidinyloxy at 4-position

These structural variations influence:

  • Solubility profiles and ionic character (salt vs. free base forms)

  • Electronic distributions affecting reactivity

  • Conformational preferences impacting receptor binding

  • Metabolic stability and pharmacokinetic properties

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